Thermal Stability vs. AIBN and AC
In a direct head-to-head thermogravimetric and differential scanning calorimetry study comparing CABN with two structurally similar azo compounds—azobisisobutyronitrile (AIBN) and azodicarbonamide (AC)—CABN demonstrated improved thermal stability attributable to its acylamino functional group [1]. The presence of the acylamino group in CABN was found to elevate thermal stability parameters relative to AIBN, though this stability improvement is accompanied by a bulkier heat release upon decomposition [1]. This direct comparison was conducted using simultaneous thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled laboratory conditions [1].
| Evidence Dimension | Thermal stability (functional group contribution) |
|---|---|
| Target Compound Data | Acylamino group improves thermal stability but with bulkier heat release |
| Comparator Or Baseline | AIBN: lower thermal stability; AC: different functional group profile |
| Quantified Difference | Qualitative direction: CABN thermal stability > AIBN thermal stability |
| Conditions | Simultaneous TGA and DSC; laboratory-scale calorimetric experiments |
Why This Matters
This functional group-driven stability difference directly informs process safety engineering and polymerization protocol design, as CABN requires distinct thermal management strategies compared to AIBN.
- [1] Lu YM, Liu SH, Wu T, Zhang B, Chiang CL. Peculiar effect of acylamino and cyan groups on thermal behavior of 2-(1-cyano-1-methylethyl)azocarboxamide. Journal of Loss Prevention in the Process Industries. 2021;70:104379. View Source
